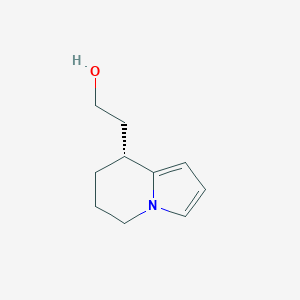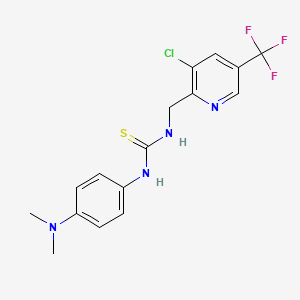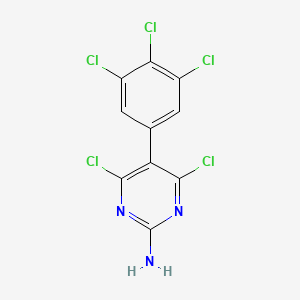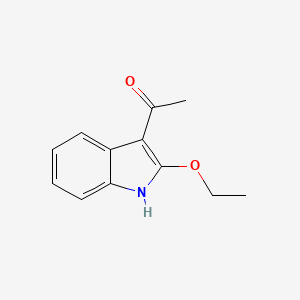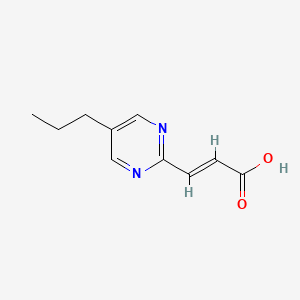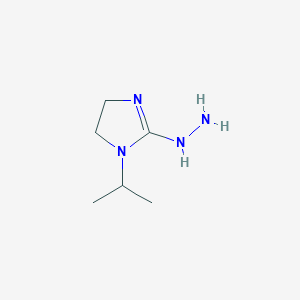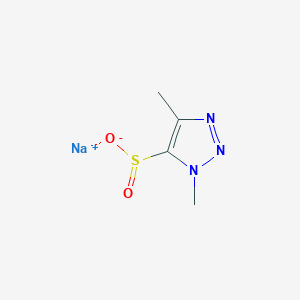
sodium dimethyl-1H-1,2,3-triazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is an organic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate can be synthesized through a series of reactions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with sulfur dioxide and sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, altering their activity. This interaction can inhibit enzyme function or stabilize certain molecular structures, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole variant with different substitution patterns.
1,4-Dimethyl-1H-1,2,3-triazole: A closely related compound without the sulfinate group.
Uniqueness
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Propiedades
Fórmula molecular |
C4H6N3NaO2S |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
sodium;3,5-dimethyltriazole-4-sulfinate |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-3-4(10(8)9)7(2)6-5-3;/h1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
ZKZIBNUNXLECAK-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N(N=N1)C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)



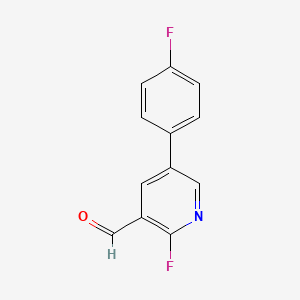
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
